N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic heteroaromatic compound that has been extensively studied for its diverse biological activities and applications in medicinal chemistry. The presence of benzoxazole, chlorophenyl, and bromobenzamide moieties in the structure of this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and solvents. One common method involves the use of titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) as catalysts, with ethanol as the solvent and aqueous hydrogen peroxide as the oxidant. The reaction is carried out at 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and eco-friendly synthetic methodologies. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and yield of the synthesis process. These methods aim to achieve high atom economy, reduced reaction times, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide can be compared with other benzoxazole derivatives, such as:
N-(benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide: Known for its antimycobacterial potential.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity.
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O2/c21-13-7-5-12(6-8-13)19(25)23-14-9-10-16(22)15(11-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZQGUAELGNVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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